

# Assessing the Viral Resistance Profile of GS-443902: A Comparative Guide

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## Compound of Interest

Compound Name: GS-443902

Cat. No.: B604917

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This guide provides a comprehensive comparison of the viral resistance profile of **GS-443902**, the active nucleoside triphosphate of Remdesivir, with alternative antiviral compounds. The information presented is supported by experimental data to aid in the objective assessment of its performance in antiviral research and development.

## Executive Summary

**GS-443902** is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) with broad-spectrum activity against various RNA viruses, including coronaviruses like SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV). Resistance to **GS-443902** and its prodrug, Remdesivir, is primarily associated with mutations in the viral RdRp. While resistance can be induced in vitro through serial passaging, the barrier to resistance appears to be relatively high, often accompanied by a fitness cost to the virus. This guide compares the efficacy and resistance profiles of **GS-443902**'s parent nucleoside, GS-441524, with other notable antivirals such as Molnupiravir and GC376.

## Quantitative Data Comparison

The following tables summarize the in vitro efficacy and cytotoxicity of GS-441524 and comparator compounds against relevant coronaviruses. **GS-443902** is the intracellular active form of both Remdesivir and GS-441524.

Table 1: Antiviral Activity and Cytotoxicity against Feline Infectious Peritonitis Virus (FIPV)

Compound	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
GS-441524	CRFK	1.6	260.0	162.5	[1]
GS-441524	CRFK	~1.0	>100	>100	[2]
Remdesivir (GS-5734)	CRFK	~1.0	>100	>100	[2]
Molnupiravir	CRFK	-	-	-	[3]
GC376	FIPV I	0.01	-	-	[4]
Nirmatrelvir	CRFK	2.5	-	113.7	[1]

Table 2: Antiviral Activity against SARS-CoV-2

Compound	Cell Line	EC50 (μM)	Reference
GS-441524	Vero	0.70	[5]
GS-441524	Calu-3	3.21	[5]
GS-441524	Caco-2	3.62	[5]
Remdesivir	Vero E6	0.77	[6]
Remdesivir	Calu-3	0.11	[7]
Molnupiravir	Vero E6	0.3	[6]
GC376	Vero	3.37	[8]

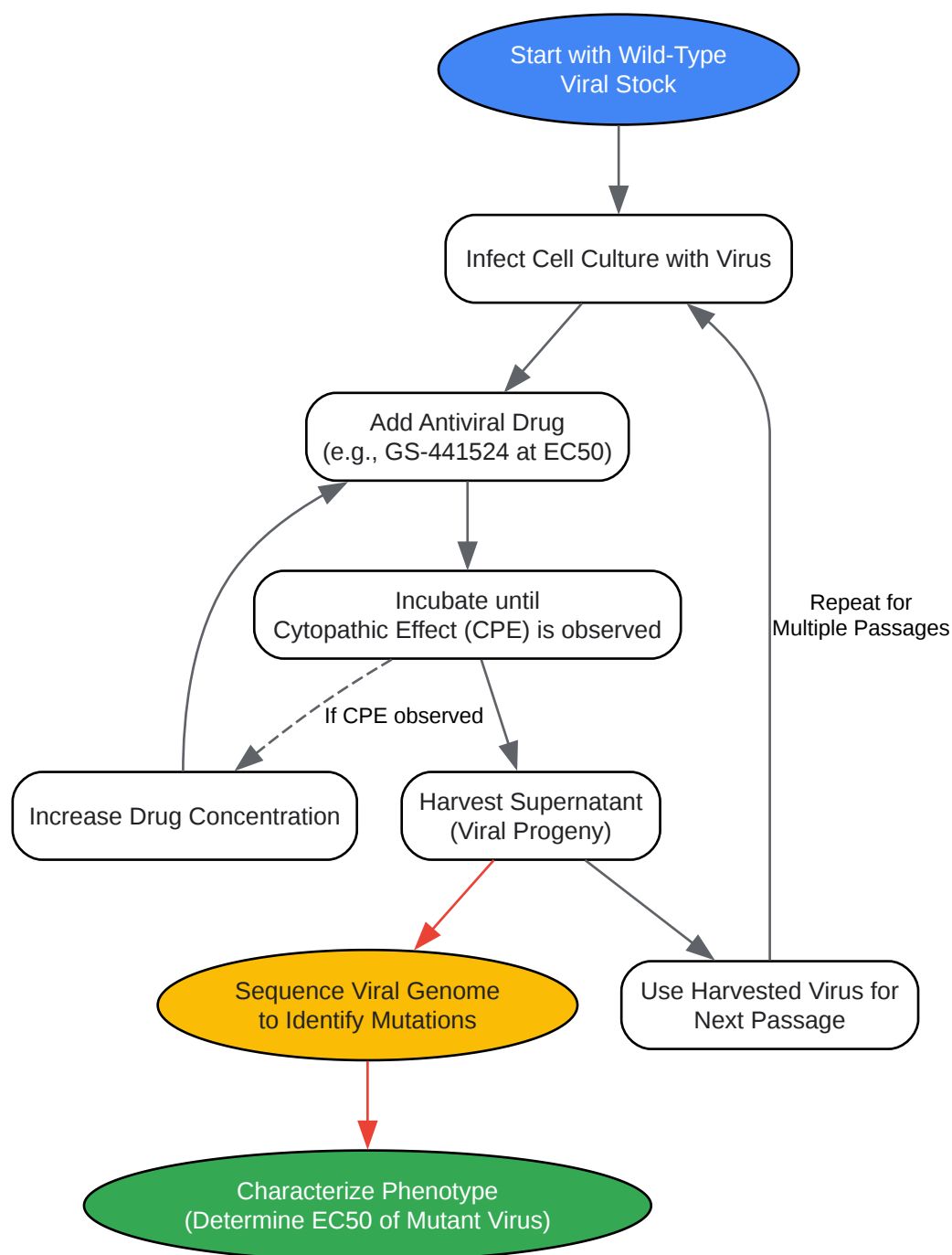
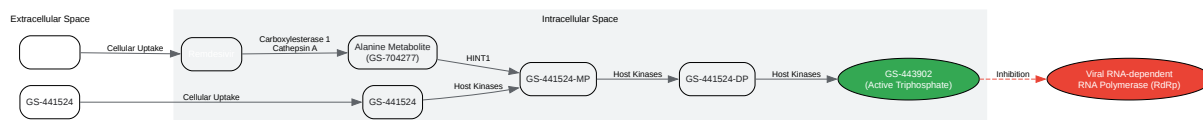
Table 3: Resistance Profile of Remdesivir against SARS-CoV-2 Variants with RdRp Mutations

NSP12 Mutation(s)	Fold Change in EC50 vs. Wild-Type	Reference
E802D	2.14 - 2.54	[9]
V166L	1.5 - 2.3	[10][11]
S759A	7 - 9	[12]
V792I	-	[12]
S759A + V792I	7.3	[12]
A376V	12.6	[13]
E796D + nsp14-A255S (replicon)	16.1	[13][14]

## Signaling Pathways and Experimental Workflows

### Intracellular Activation of Remdesivir and GS-441524

Both Remdesivir and its parent nucleoside GS-441524 must be converted intracellularly to the active triphosphate form, **GS-443902**, to exert their antiviral effect.[1][15] The metabolic pathway for Remdesivir is more complex, involving initial hydrolysis steps before phosphorylation.



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